molecular formula C10H15NO5S B8367689 4-Hydroxy-N,N-bis(2-hydroxyethyl)benzene sulfonamide

4-Hydroxy-N,N-bis(2-hydroxyethyl)benzene sulfonamide

Cat. No. B8367689
M. Wt: 261.30 g/mol
InChI Key: NBZZCKDHVOIOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-N,N-bis(2-hydroxyethyl)benzene sulfonamide is a useful research compound. Its molecular formula is C10H15NO5S and its molecular weight is 261.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-N,N-bis(2-hydroxyethyl)benzene sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-N,N-bis(2-hydroxyethyl)benzene sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Hydroxy-N,N-bis(2-hydroxyethyl)benzene sulfonamide

Molecular Formula

C10H15NO5S

Molecular Weight

261.30 g/mol

IUPAC Name

4-hydroxy-N,N-bis(2-hydroxyethyl)benzenesulfonamide

InChI

InChI=1S/C10H15NO5S/c12-7-5-11(6-8-13)17(15,16)10-3-1-9(14)2-4-10/h1-4,12-14H,5-8H2

InChI Key

NBZZCKDHVOIOOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)N(CCO)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 46.9 g (0.20 mole) of 4-acetoxybenzenesulfonyl chloride (I) in 400 ml dichloromethane contained in a 500-ml round-buttomed flask was dried over magnesium sulfate, then filtered and placed in a 3-liter, 3-necked, round-buttomed flask equipped with a stirrer, an additional funnel, a condenser and a thermometer. After subsequent cooling to 5° C., 142.2 g (0.70 mole) of diethanolamine (II) were added slowly with stirring. The reaction mixture was allowed to reach room temperature and was then stirred for 2 hours, followed by the addition of a mixture of 30 ml sodium hydroxide (50%) and 20 ml water. The resulting two phase mixture was stirred at room temperature for an additional two hours. The aqueous layer was extracted with two 150-ml portions of dichloromethane, and the aqueous phase was cooled in an ice bath and acidified with concentrated HCl to a pH of 2.0. Sodium hydroxide was added to saturate the aqueous phase, which was then extracted with ten 300-ml portions of ethylacetate, followed by roto-evaporation of the combined ethyl acetate extracts to dryness. A white solid (III) was collected, washed with heptane and dried under vacuum. The yield was 24.7 g (42.3%).
Quantity
46.9 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
142.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

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